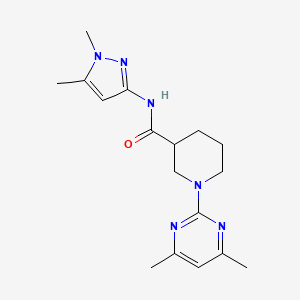![molecular formula C28H34N2O3 B14935073 2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935073.png)
2'-cyclohexyl-N-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the cyclohexyl and methoxybenzyl groups, and the final coupling to form the carboxamide.
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative and an isoquinoline derivative.
Introduction of Cyclohexyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Formation of the Carboxamide: The final step involves coupling the intermediate with a carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique spirocyclic structure can be exploited in the design of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.
Methoxybenzyl derivatives: Compounds with similar methoxybenzyl groups.
Spirocyclic compounds: Compounds with similar spirocyclic structures.
Uniqueness
The uniqueness of 2’-cyclohexyl-N-(4-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of structural features, which may confer specific biological activities or physical properties not found in other compounds.
Propiedades
Fórmula molecular |
C28H34N2O3 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-[(4-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-33-22-15-13-20(14-16-22)19-29-26(31)25-23-11-5-6-12-24(23)27(32)30(21-9-3-2-4-10-21)28(25)17-7-8-18-28/h5-6,11-16,21,25H,2-4,7-10,17-19H2,1H3,(H,29,31) |
Clave InChI |
MOSVBPMISULXKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934992.png)

![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)
![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B14935071.png)
